molecular formula C17H15ClN6O B2686866 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200854-76-6

2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2686866
CAS No.: 2200854-76-6
M. Wt: 354.8
InChI Key: FXLYMQUMHWVYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic compound featuring a pyridazinone core linked to a chloropyrimidine moiety via an azetidine ring system. This specific molecular architecture suggests potential as a key intermediate or targeted inhibitor in medicinal chemistry research. While its exact biological profile requires further investigation, structurally related pyridazinone and chloropyrimidine compounds are recognized for their significant pharmacological properties. For instance, pyridazinone derivatives are actively explored as PARP7 inhibitors, a target relevant to oncology research . Similarly, compounds containing the 5-chloropyrimidine group have been developed as FAK (Focal Adhesion Kinase) inhibitors, indicating utility in targeting cellular proliferation pathways . The integration of both a pyridin-3-yl ring and an azetidine linker in its structure is a common design strategy in drug discovery to optimize molecular interactions with biological targets and fine-tune physicochemical properties. Researchers value this compound for its potential application in developing novel therapeutic agents, primarily for cellular proliferative diseases. It is supplied strictly for non-human research applications. Not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN6O/c18-14-7-20-17(21-8-14)23-9-12(10-23)11-24-16(25)4-3-15(22-24)13-2-1-5-19-6-13/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLYMQUMHWVYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=N2)Cl)CN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring.

    Introduction of the Pyrimidinyl Group: The 5-chloropyrimidin-2-yl group is introduced through nucleophilic substitution reactions.

    Formation of the Pyridazinone Core: This involves the cyclization of intermediates to form the pyridazinone ring, often under acidic or basic conditions.

    Final Coupling: The final step involves coupling the azetidine and pyridazinone intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor, altering its conformation and triggering downstream signaling pathways that result in a therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their differentiating features are summarized below:

Key Comparative Insights

Core Structure Differences: The target compound’s dihydropyridazinone core is distinct from thiadiazolo-pyrimidinone () or simple pyridazinones ().

Substituent Effects: Chloropyrimidine vs. Pyridin-3-yl vs. Other Aromatics: The pyridin-3-yl substituent enhances solubility and π-stacking capability compared to phenyl or alkyl groups .

Synthetic Accessibility: The target compound’s synthesis aligns with methods for 2-substituted pyridazinones (), but the azetidine-pyrimidine linkage may require specialized coupling reagents or conditions.

In contrast, thiadiazolo-pyrimidinone derivatives () may exhibit altered pharmacokinetics due to sulfur-containing cores.

Biological Activity

The compound 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C15H15ClN6O\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_6\text{O}

This molecule features a pyridazine core with substituents that include a chloropyrimidine and an azetidine moiety, which are essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.

Pharmacological Studies

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • The compound has been studied for its interaction with nAChRs, particularly the α4β2 subtype. It acts as a partial agonist, demonstrating selective binding and modulation of receptor activity. This selectivity is crucial for minimizing side effects associated with non-selective nAChR ligands .
  • Antidepressant-like Effects :
    • In animal models, the compound showed significant antidepressant-like effects in behavioral tests such as the forced swim test. The mechanism appears to involve modulation of central nAChR activity, suggesting potential applications in treating depression .
  • Antimicrobial Activity :
    • Preliminary studies have indicated that the compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections .

The biological effects of 2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one are primarily mediated through its interaction with nAChRs. The following mechanisms have been proposed:

  • Partial Agonism :
    • By acting as a partial agonist at α4β2-nAChRs, the compound can enhance neurotransmitter release while preventing excessive stimulation that could lead to desensitization or toxicity .
  • Inhibition of Other Receptor Subtypes :
    • The compound may inhibit other nAChR subtypes at higher concentrations, providing a nuanced approach to modulating cholinergic signaling without fully activating all receptor types.

Case Studies

Several studies have investigated the pharmacological profile of similar compounds and their derivatives:

StudyCompoundFindings
AMOP-H-OHDemonstrated high potency and selectivity for α4β2-nAChRs; showed antidepressant-like effects.
5-Chloropyrimidine DerivativesExhibited antimicrobial activity and potential as therapeutic agents against various pathogens.
Azetidine-based LigandsHighlighted unique binding properties and efficacy in modulating nAChR activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.